molecular formula C15H16O4 B14336605 Ethyl methyl 3,3'-(1,4-phenylene)di(prop-2-enoate) CAS No. 102801-00-3

Ethyl methyl 3,3'-(1,4-phenylene)di(prop-2-enoate)

Cat. No.: B14336605
CAS No.: 102801-00-3
M. Wt: 260.28 g/mol
InChI Key: ZODYGJLPEGDXPW-UHFFFAOYSA-N
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Description

Ethyl methyl 3,3’-(1,4-phenylene)di(prop-2-enoate) is an organic compound that belongs to the class of esters It is characterized by the presence of two ester groups attached to a phenylene ring, which is further connected to prop-2-enoate groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl methyl 3,3’-(1,4-phenylene)di(prop-2-enoate) typically involves the esterification of 1,4-phenylenedipropanoic acid with ethanol and methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification. The general reaction scheme is as follows:

1,4-Phenylenedipropanoic acid+Ethanol+MethanolH2SO4Ethyl methyl 3,3’-(1,4-phenylene)di(prop-2-enoate)+Water\text{1,4-Phenylenedipropanoic acid} + \text{Ethanol} + \text{Methanol} \xrightarrow{\text{H}_2\text{SO}_4} \text{Ethyl methyl 3,3'-(1,4-phenylene)di(prop-2-enoate)} + \text{Water} 1,4-Phenylenedipropanoic acid+Ethanol+MethanolH2​SO4​​Ethyl methyl 3,3’-(1,4-phenylene)di(prop-2-enoate)+Water

Industrial Production Methods

In an industrial setting, the production of ethyl methyl 3,3’-(1,4-phenylene)di(prop-2-enoate) can be scaled up by using continuous flow reactors. These reactors allow for better control of reaction parameters such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product. Additionally, the use of solid acid catalysts can be employed to facilitate the esterification process and reduce the need for corrosive liquid acids.

Chemical Reactions Analysis

Types of Reactions

Ethyl methyl 3,3’-(1,4-phenylene)di(prop-2-enoate) can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester groups to alcohols.

    Substitution: The ester groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles such as amines, thiols, and alcohols can be used under basic or acidic conditions to achieve substitution reactions.

Major Products Formed

    Oxidation: The major products are 1,4-phenylenedipropanoic acid derivatives.

    Reduction: The major products are 1,4-phenylenedipropanol derivatives.

    Substitution: The major products depend on the nucleophile used, resulting in various substituted esters.

Scientific Research Applications

Ethyl methyl 3,3’-(1,4-phenylene)di(prop-2-enoate) has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound can be used in the synthesis of biologically active molecules and as a probe in biochemical studies.

    Industry: The compound is used in the production of polymers, resins, and other materials with specific properties.

Mechanism of Action

The mechanism of action of ethyl methyl 3,3’-(1,4-phenylene)di(prop-2-enoate) depends on its chemical reactivity and the specific reactions it undergoes. In general, the ester groups can participate in nucleophilic acyl substitution reactions, where nucleophiles attack the carbonyl carbon, leading to the formation of various products. The phenylene ring can also undergo electrophilic aromatic substitution reactions, allowing for further functionalization of the compound.

Comparison with Similar Compounds

Ethyl methyl 3,3’-(1,4-phenylene)di(prop-2-enoate) can be compared with other similar compounds such as:

    Methyl 3,3’-(1,4-phenylene)di(prop-2-enoate): Similar structure but with methyl groups instead of ethyl groups.

    Ethyl 3,3’-(1,4-phenylene)di(prop-2-enoate): Similar structure but with ethyl groups instead of methyl groups.

    Methyl 3,3’-(1,4-phenylene)di(prop-2-enoate): Similar structure but with both ester groups being methyl esters.

The uniqueness of ethyl methyl 3,3’-(1,4-phenylene)di(prop-2-enoate) lies in its mixed ester groups, which can provide different reactivity and properties compared to compounds with only one type of ester group.

Properties

CAS No.

102801-00-3

Molecular Formula

C15H16O4

Molecular Weight

260.28 g/mol

IUPAC Name

methyl 3-[4-(3-ethoxy-3-oxoprop-1-enyl)phenyl]prop-2-enoate

InChI

InChI=1S/C15H16O4/c1-3-19-15(17)11-9-13-6-4-12(5-7-13)8-10-14(16)18-2/h4-11H,3H2,1-2H3

InChI Key

ZODYGJLPEGDXPW-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C=CC1=CC=C(C=C1)C=CC(=O)OC

Origin of Product

United States

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